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molecular formula C6H11Cl2N3O B1305077 6-Methoxypyridine-2,3-diamine dihydrochloride CAS No. 94166-62-8

6-Methoxypyridine-2,3-diamine dihydrochloride

Cat. No. B1305077
M. Wt: 212.07 g/mol
InChI Key: HFTXXPTXSCLIIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08273890B2

Procedure details

10.19 g of 6-methoxypyridine-2,3-diamine dihydrochloride were dissolved in 100 ml formic acid and stirred under reflux for 72 h. The formic acid was evaporated under vacuum and the residue was dried under vacuum at 95° C. to give crude 5-methoxy-1H-imidazo[4,5-b]pyridine (as hydrochloride and/or as formic acid salt and/or as free base) that was used for the following step without further purification.
Quantity
10.19 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.Cl.[CH3:3][O:4][C:5]1[N:10]=[C:9]([NH2:11])[C:8]([NH2:12])=[CH:7][CH:6]=1.[CH:13](O)=O>>[CH3:3][O:4][C:5]1[N:10]=[C:9]2[N:11]=[CH:13][NH:12][C:8]2=[CH:7][CH:6]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
10.19 g
Type
reactant
Smiles
Cl.Cl.COC1=CC=C(C(=N1)N)N
Name
Quantity
100 mL
Type
reactant
Smiles
C(=O)O

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 72 h
Duration
72 h
CUSTOM
Type
CUSTOM
Details
The formic acid was evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
the residue was dried under vacuum at 95° C.

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C2C(=N1)N=CN2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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